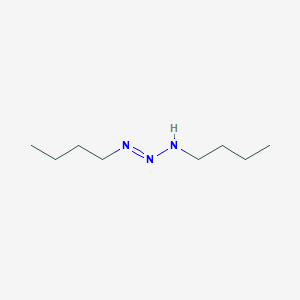
1,3-Dibutyltriazene
Descripción
1,3-Dibutyltriazene (C8H19N3) is a triazene derivative characterized by two butyl groups attached to a triazene core (N=N–NH). Triazenes are nitrogen-rich compounds with applications in organic synthesis, coordination chemistry, and medicinal research. The butyl substituents confer lipophilicity, influencing solubility and reactivity. While synthesis protocols for analogous compounds (e.g., aryl-triazenes) are well-documented, specific methods for this compound are less described in the provided evidence. Notably, the synthesis of structurally related compounds often involves alkylation of triazene precursors under controlled conditions, as seen in the reaction of 1,3,5-trimethoxybenzene with acyl chlorides and AlCl3> .
Propiedades
Número CAS |
118398-98-4 |
|---|---|
Fórmula molecular |
C8H19N3 |
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
N-(butyldiazenyl)butan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
Clave InChI |
QGEUNYCMNRTKOP-UHFFFAOYSA-N |
SMILES |
CCCCNN=NCCCC |
SMILES canónico |
CCCCNN=NCCCC |
Otros números CAS |
118398-98-4 |
Sinónimos |
1,3-Dibutyltriazene |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares 1,3-Dibutyltriazene with structurally or functionally related triazenes and aromatic derivatives.
Structural Analogues
Reactivity and Stability
- This compound : Alkyl groups stabilize the triazene core but reduce electrophilicity compared to aryl-triazenes. Likely undergoes hydrolysis under acidic conditions.
- 3,4-Dichloroaniline : High reactivity in nucleophilic substitution due to electron-withdrawing Cl groups .
- Triazene Metal Complexes : Unlike aryl-triazenes (e.g., 1,3-diphenyltriazene), this compound may form less stable complexes with transition metals due to steric hindrance from butyl groups.
Limitations of Current Evidence
The provided sources lack direct data on this compound’s physical properties (e.g., melting point, solubility) or spectroscopic characterization. Comparative studies with alkyl-triazenes are inferred from synthesis methods for related compounds (e.g., acylations using AlCl3> ). Further experimental data are needed to validate reactivity trends and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


